Thioacetazone
Overview
Description
Thioacetazone, also known as Methaniazide, is an antibiotic combination of methaniazide and thioacetazone that was commonly used in the treatment of tuberculosis .
Synthesis Analysis
Thioacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . A study on the synthesis of Thiacetazone analogues revealed that these analogues showed increased potency against M. tuberculosis . Another study discussed the use of Thiourea, an important building block found in several drug molecules such as Thioacetazone, for the activation of carbonyl and imine compounds to facilitate Michael addition reactions .Molecular Structure Analysis
Thioacetazone has a molecular formula of C10H12N4OS. Its average mass is 236.294 Da and its monoisotopic mass is 236.073181 Da .Chemical Reactions Analysis
Thioacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA . It is hypothesized that Thioacetazone, after being activated by EthA, binds to the dehydratase complex HadAB that finally leads to a covalent modification of HadA .Physical And Chemical Properties Analysis
Thioacetazone is a light yellow crystal or crystalline powder. It decomposes at 225-230°C. It is soluble in hot alcohol, slightly soluble in cold alcohol, very slightly soluble in water, insoluble in chloroform, ether, and soluble in potassium hydroxide ethanol solution .Scientific Research Applications
Antitubercular Agent
Thiacetazone has been historically used as an antitubercular drug, often in combination with isoniazid . It acts as a bacteriostatic agent, inhibiting the growth of Mycobacterium tuberculosis. Its mechanism involves the inhibition of mycolic acid cyclopropanation in the mycobacterial cell wall, which is crucial for the bacteria’s survival .
Mycolic Acid Synthesis Inhibitor
The compound targets the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. By inhibiting the cyclopropanation of cell wall mycolic acids, Thiacetazone disrupts the cell envelope permeability and affects the immunomodulation and persistence of M. tuberculosis .
Research on Drug Resistance
Thiacetazone has been instrumental in studying the mechanism of resistance in tuberculosis. Mutations in the genes encoding the enzymes involved in mycolic acid synthesis can lead to Thiacetazone resistance. This research is critical for understanding how drug resistance develops and for designing new drugs to combat resistant strains of M. tuberculosis .
Development of Analogues
Research has focused on synthesizing chemical analogues of Thiacetazone, such as SRI-224 and SRI-286, which have shown increased potency against Mycobacterium avium in vitro and in animal models. These analogues could potentially lead to more effective treatments for tuberculosis with fewer side effects .
Tuberculosis Treatment Strategies
Thiacetazone’s action on mycolic acid metabolism has implications for the design of alternative strategies for tuberculosis treatment. Understanding its mechanism of action can help in developing new therapeutic approaches that target similar pathways in the mycobacterial cell wall .
Study of Mycobacterial Cell Wall
Thiacetazone is used in scientific research to study the complex structure of the mycobacterial cell wall. It helps in elucidating the role of mycolic acids and their derivatives in the physiology and pathogenicity of mycobacteria .
Mechanism of Action
Target of Action
Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic primarily used in the treatment of tuberculosis . The exact biological target of Thiacetazone has been elusive, but it is thought to interfere with the synthesis of mycolic acid .
Mode of Action
Thiacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is believed to interfere with the synthesis of mycolic acid, a key component of the mycobacterial cell wall .
Biochemical Pathways
Thiacetazone and its analogues inhibit the cyclopropanation of cell wall mycolic acids in mycobacteria . Mycolic acids are a complex mixture of branched, long-chain fatty acids, and pathogenic mycobacteria carry mycolic acid sub-types that contain cyclopropane rings . The drug causes dramatic changes in the content and ratio of mycolic acids, leading to a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types .
Pharmacokinetics
It is known that thiacetazone is an oral antibiotic, suggesting that it is absorbed through the gastrointestinal tract
Result of Action
The inhibition of mycolic acid synthesis by Thiacetazone results in changes to the mycobacterial cell wall, affecting its fluidity and permeability . This disruption can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Action Environment
The efficacy and stability of Thiacetazone can be influenced by various environmental factors. For instance, it has been noted that Thiacetazone can cause severe skin reactions in HIV positive patients . Additionally, the drug’s effectiveness may be influenced by the presence of other anti-tuberculosis drugs, as it is often used in combination with other medications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJKTDHMYAMHA-WUXMJOGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859179 | |
Record name | N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioacetazone | |
CAS RN |
104-06-3, 910379-02-1 | |
Record name | Thioacetazone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amithiozone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12829 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Thioacetazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{4-[(E)-(Carbamothioylhydrazono)methyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thioacetazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMITHIOZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMG78X7SSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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